molecular formula C14H10O3 B112320 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 222180-19-0

3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B112320
M. Wt: 226.23 g/mol
InChI Key: QOCUSJPHQSKJJR-UHFFFAOYSA-N
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Description

“3’-Formyl-[1,1’-biphenyl]-3-carboxylic acid” is an organic compound with the molecular formula C14H10O3 . It has a molecular weight of 226.23 . The IUPAC name for this compound is 3’-formyl [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “3’-Formyl-[1,1’-biphenyl]-3-carboxylic acid” is 1S/C14H10O3/c15-9-10-4-3-5-11 (8-10)12-6-1-2-7-13 (12)14 (16)17/h1-9H, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3’-Formyl-[1,1’-biphenyl]-3-carboxylic acid” is a solid compound . It should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid is used as a precursor in various chemical syntheses. For example, it can undergo a process to form acyl chlorides, including formyl chloride, under mild conditions, which is significant for various chemical transformations (Villeneuve & Chan, 1997).
  • It is involved in the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, indicating its utility in creating specific chemical structures (Jayaraman, Sridharan, & Nagappan, 2010).

Material Science and Crystallography

  • In material science, its derivatives, such as tri- and diorganotin(IV) complexes, are synthesized and characterized for various applications, including their potential antibacterial and antifungal activities (Ahmad et al., 2002).
  • The crystal structure of biphenyl-3-carboxylic acid, a related compound, has been studied, providing insights into the molecular arrangements and interactions in such compounds (Blackburn, Dobson, & Gerkin, 1996).

Energy and Catalysis

  • Formic acid, derived from carboxylic acids like 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid, is explored as a renewable chemical hydrogen storage system, showing potential in energy-related applications such as fuel cells (Singh, Singh, & Kumar, 2016).

Pharmaceutical and Biochemical Research

Safety And Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

3-(3-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCUSJPHQSKJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383351
Record name 3'-Formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

222180-19-0
Record name 3'-Formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-formyl-[1,1'-biphenyl]-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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